molecular formula C8H18Cl2N2OS B2695187 9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride CAS No. 2361645-72-7

9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride

Cat. No.: B2695187
CAS No.: 2361645-72-7
M. Wt: 261.21
InChI Key: QUJLXXKOVXIHBH-UHFFFAOYSA-N
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Description

9-Imino-9λ⁶-thia-1-azaspiro[4.5]decane 9-oxide dihydrochloride is a heterocyclic spiro compound featuring a sulfur atom in a hypervalent λ⁶ configuration, an imino group, and an oxide substituent. The spiro[4.5]decane core integrates two fused rings (a five-membered and a six-membered ring), with nitrogen and sulfur heteroatoms contributing to its unique electronic and steric properties.

Properties

IUPAC Name

9-imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-2-4-8(7-12)3-1-5-10-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJLXXKOVXIHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCS(=N)(=O)C2)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thia-azaspiro compound with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the imino group or reduce the oxide functionality.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce derivatives with modified imino or oxide groups. Substitution reactions can result in a wide range of products depending on the nucleophiles used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide; dihydrochloride has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its mechanisms of action include:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways.
  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. Certain derivatives have shown IC50 values below 0.20 µM, indicating potent anticancer properties .

The compound's biological activity extends to:

  • Antimicrobial Properties : Preliminary studies indicate significant antimicrobial activity against various microbial strains, making it a candidate for further development in antimicrobial therapies .
  • Protein-Ligand Interactions : It serves as a valuable tool in biochemical assays to study enzyme mechanisms and protein interactions.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Specialty Chemicals Production : Its unique chemical properties make it suitable for manufacturing advanced materials, including polymers and coatings.
  • Pharmaceutical Development : As a building block for more complex molecules, it aids in the synthesis of new drugs targeting various diseases.

Comparative Analysis with Related Compounds

The following table compares 9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide; dihydrochloride with similar compounds based on biological activity and structural features.

Compound NameIUPAC NameKey Biological Activity
6-Thia-9-azaspiro[4.5]decaneNot specifiedModerate enzyme inhibition
1-Oxa-4-azaspiro[4.5]decane derivativesVariousAnticancer activity against multiple cell lines
8-Azaspiro[4.5]decane derivativesNot specifiedAntioxidant effects

This comparison highlights the enhanced reactivity and therapeutic potential of 9-Imino-9λ6-thia-1-azaspiro[4.5]decane due to its unique structural features.

Antitumor Activity Assessment

A recent study synthesized various derivatives of the compound and assessed their antitumor activities against human cancer cell lines. The results indicated that several compounds exhibited potent cytotoxicity, with some derivatives outperforming established chemotherapeutics like bendamustine and vorinostat .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives of related compounds. The study utilized well diffusion methods to evaluate activity against bacterial and fungal strains, revealing significant inhibition by certain derivatives compared to controls .

Mechanism of Action

The mechanism of action of 9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Heteroatom Composition and Substituents

  • Target Compound: Contains sulfur (thia), nitrogen (aza), an imino group (NH), and an oxide group (S=O) within the spiro[4.5]decane framework. The λ⁶ sulfur configuration suggests a trigonal bipyramidal geometry .
  • 6-Oxa-9-azaspiro[4.5]decane Hydrochloride (CAS: 1321518-38-0): Replaces sulfur with oxygen (oxa) and lacks the imino and oxide groups. The simpler structure may reduce reactivity compared to the target compound .
  • 6,9-Diaza-spiro[4.5]decane Dihydrochloride (CAS: 145122-55-0) : Features two nitrogen atoms (diaza) without sulfur or oxide groups, likely enhancing solubility in polar solvents .

Ring Size Variations

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility Key Functional Groups Reference CAS
Target Compound Not explicitly stated* ~280–300† Likely polar due to HCl salt Imino, thia-λ⁶, oxide
6-Oxa-9-azaspiro[4.5]decane HCl C₈H₁₆ClNO 191.7 Limited data Oxa, aza 1321518-38-0
9-Amino-6-oxa-2-thiaspiro[4.5]decane 2,2-dioxide HCl C₈H₁₆ClNO₃S 241.74 Stable at 2–8°C Thia, dioxide, amino 1444025-85-7
6,9-Diaza-spiro[4.5]decane Dihydrochloride C₈H₁₈Cl₂N₂ 227.17‡ Water-soluble Diaza 145122-55-0

*Inferred from analogs; †Estimated based on similar compounds; ‡From .

Key Differentiators and Challenges

  • Electronic Effects: The λ⁶ sulfur in the target compound may enhance electrophilicity, unlike non-hypervalent sulfur analogs .
  • Solubility vs. Reactivity : Diaza derivatives (e.g., 6,9-diaza) exhibit higher solubility but lack the reactive sulfur-based functional groups critical for covalent binding .
  • Synthetic Complexity: Introducing the imino and λ⁶-sulfur groups likely requires specialized reagents (e.g., hypervalent sulfur precursors), increasing synthesis difficulty compared to oxygen or nitrogen-only analogs.

Biological Activity

9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide; dihydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available research, including data tables, case studies, and detailed findings.

The compound is characterized by the following chemical properties:

  • IUPAC Name : 9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide; dihydrochloride
  • Molecular Formula : C₈H₁₃Cl₂N₂OS
  • Molecular Weight : 238.217 g/mol
  • CAS Number : 5690-17-5

The biological activity of 9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide may be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as a ligand for sigma receptors, which are implicated in several neuropharmacological processes.

Sigma Receptor Interaction

Research indicates that compounds with similar structures exhibit affinity for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are involved in modulating neurotransmitter systems and have been linked to various neurological disorders.

Antitumor Activity

Preliminary studies have shown that derivatives of spiro compounds can exhibit antitumor properties. For instance, radiolabeled derivatives demonstrated specific binding to σ1 receptors in tumor models, suggesting potential applications in tumor imaging and therapy .

Data Table: Biological Activities

Activity Observation Reference
Sigma Receptor BindingHigh affinity for σ1 receptors; potential for CNS modulation
Antitumor PotentialSpecific binding in tumor models; possible use in imaging
Neuroprotective EffectsSuggested by structural analogs affecting neurotransmitter systems
Toxicity ProfileModerate toxicity; requires further assessment

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a related spiro compound in mouse xenograft models. The compound showed significant accumulation in tumor tissues, indicating its potential as a radiotracer for PET imaging. This suggests that 9-Imino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide could be explored for similar applications.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of spiro compounds on animal models. The results indicated that these compounds could modulate anxiety-like behaviors, supporting their potential use in treating anxiety disorders through sigma receptor pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 9-Imino-9λ⁶-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride with high yield and purity?

  • Methodological Answer : Synthesis requires precise control of temperature, solvent selection (e.g., THF or anhydrous ether), and reaction time. For example, THF is effective for maintaining solubility of intermediates, while anhydrous conditions prevent hydrolysis. Monitoring via thin-layer chromatography (TLC) ensures reaction progress, and purification via column chromatography or recrystallization enhances purity. Structural confirmation is achieved using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton/carbon environments and spirocyclic connectivity .
  • Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and solid-state conformation .
  • Elemental Analysis : Confirms stoichiometry of the dihydrochloride salt .

Q. What are the common biological targets for spirocyclic compounds like this derivative?

  • Methodological Answer : Spirocyclic analogs are investigated for enzyme inhibition (e.g., kinases, proteases) in oncology and neurology. Target identification involves:

  • In vitro assays : Enzyme activity inhibition using fluorogenic substrates.
  • Biochemical probes : Competitive binding studies with labeled analogs (e.g., SPR or ITC) .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic core influence bioactivity and selectivity?

  • Methodological Answer : Modifying substituents (e.g., replacing oxygen with sulfur, altering ring size) impacts steric and electronic properties. For example:

  • Oxygen-to-sulfur substitution : Increases lipophilicity, potentially enhancing blood-brain barrier penetration .
  • Ring expansion : Aza-spiro[5.5]undecane derivatives show varied binding kinetics compared to smaller rings .
  • Validation : Compare IC₅₀ values across analogs using dose-response assays and molecular docking .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Synthetic variability : Impurities from incomplete purification (e.g., residual solvents) can skew bioassays. Re-synthesize under standardized conditions .
  • Assay conditions : Differences in buffer pH, ionic strength, or cell lines may alter results. Use harmonized protocols (e.g., CLSI guidelines) .
  • Data normalization : Report activities relative to a common reference inhibitor (e.g., staurosporine for kinases) .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without toxicity .
  • Salt forms : The dihydrochloride salt improves aqueous solubility compared to free bases .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Q. How can computational methods predict interactions between this compound and target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses within active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding energy (MM-PBSA) .
  • Validation : Cross-check predictions with experimental SPR or ITC binding affinity data .

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